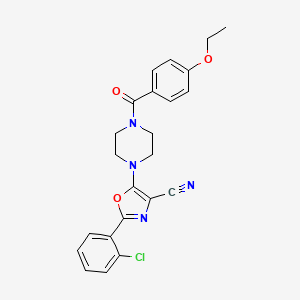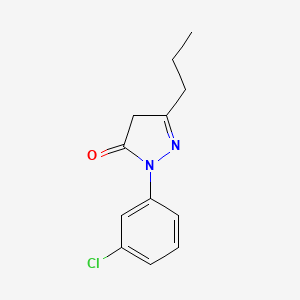
1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structural formula represents the arrangement of atoms and their bonding in the molecule.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, reactivity, and spectral properties (IR, UV-Vis, NMR spectra).Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one and its derivatives have been explored for their antimicrobial and anticancer properties. A series of novel pyrazole derivatives, which include similar structural motifs, demonstrated significant antimicrobial and anticancer activities. Specifically, certain compounds showed higher anticancer activity compared to the reference drug doxorubicin, indicating their potential as therapeutic agents (Hafez et al., 2016). Further research into these compounds could provide valuable insights into their mechanism of action and potential clinical applications.
Structural and Molecular Analysis
The structural characterization and molecular analysis of 1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one derivatives have been a subject of scientific interest. Studies have focused on understanding the molecular structure, crystal formation, and intermolecular interactions of these compounds. For instance, the synthesis and crystal structures of N-substituted pyrazolines, which include similar chemical structures, have been documented, revealing the dihedral angles between the pyrazole and substituted rings, contributing to our understanding of their molecular conformation (Loh et al., 2013).
Computational and Spectroscopic Studies
Computational and spectroscopic techniques have been employed to investigate the electronic structure and potential biological activities of derivatives similar to 1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one. Quantum chemical calculations, molecular docking, and spectral analysis offer insights into the stability of the molecules, the nature of intermolecular interactions, and their potential biological applications. These studies are pivotal in predicting the biological functions and therapeutic potential of these compounds (Viji et al., 2020).
Applications in Material Science
Apart from biomedical applications, these compounds have also found relevance in material science. For example, the synthesis and structural characterization of certain derivatives have contributed to the understanding of molecular geometry, electron distribution, and the potential for applications in various materials and chemical processes (Kariuki et al., 2021).
Safety And Hazards
Safety data sheets (SDS) provide information on the hazards of a compound, including physical and health hazards, precautions for handling and use, and procedures for storage and disposal.
Zukünftige Richtungen
Future directions could involve potential applications of the compound, areas where further research is needed, or new synthesis methods.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a less common compound, some of this information may not be available. If you have a specific compound in mind, it would be best to consult the primary literature or databases like PubChem or ChemSpider for more detailed information.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-5-propyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-2-4-10-8-12(16)15(14-10)11-6-3-5-9(13)7-11/h3,5-7H,2,4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENKYOZNJUKWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[3-(Difluoromethyl)-1,2-oxazol-5-yl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2564099.png)
amine](/img/structure/B2564100.png)
![Ethyl 5-[2-(methoxycarbonyl)-3-thienyl]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2564101.png)
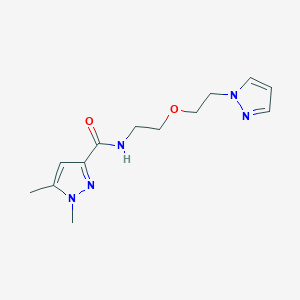
![(5Z)-1-butyl-5-{[(4-ethylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2564104.png)
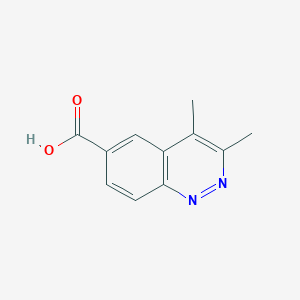
![4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2564107.png)
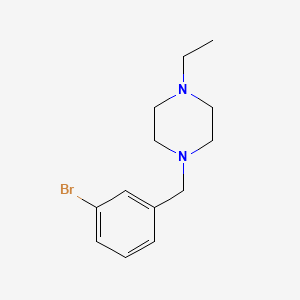
![3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide](/img/structure/B2564110.png)
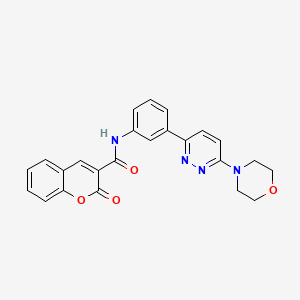
![N-[4-[[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2564114.png)
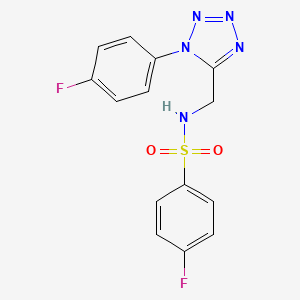
![2-Thiophen-2-ylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2564117.png)
